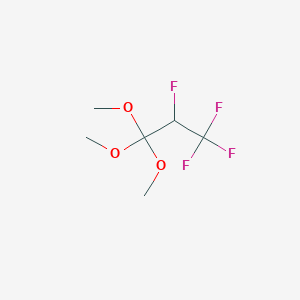
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 4-(heptyloxy)-, hydrochloride: is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of a benzene ring attached to an ethanamine group, with a heptyloxy substituent at the 4-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzeneethanamine.
Substitution Reaction: A heptyloxy group is introduced at the 4-position of the benzene ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, where the heptyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzeneethanamine, 4-(heptyloxy)-, hydrochloride is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of phenethylamines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure-activity relationship is studied to design drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 4-(heptyloxy)-, hydrochloride involves its interaction with specific molecular targets in biological systems. It primarily acts on receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters and other signaling molecules.
Comparación Con Compuestos Similares
Phenethylamine: A basic structure similar to Benzeneethanamine, 4-(heptyloxy)-, hydrochloride but without the heptyloxy substituent.
Benzeneethanamine, 4-methoxy-: Another derivative with a methoxy group instead of a heptyloxy group.
Benzeneethanamine, 4-methoxy-α-methyl-: A compound with both methoxy and methyl groups.
Uniqueness: this compound is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This differentiates it from other phenethylamine derivatives and influences its reactivity and applications.
Propiedades
Número CAS |
37563-57-8 |
|---|---|
Fórmula molecular |
C15H26ClNO |
Peso molecular |
271.82 g/mol |
Nombre IUPAC |
2-(4-heptoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-2-3-4-5-6-13-17-15-9-7-14(8-10-15)11-12-16;/h7-10H,2-6,11-13,16H2,1H3;1H |
Clave InChI |
OTIOXDBWFAVWBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-](/img/structure/B14663161.png)
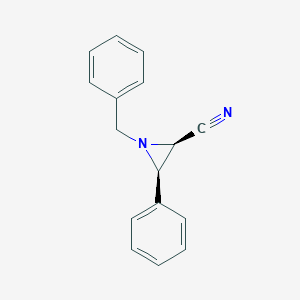
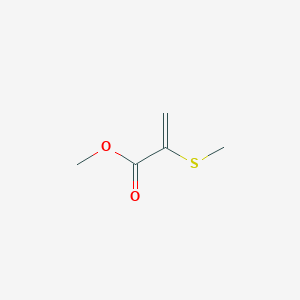

![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
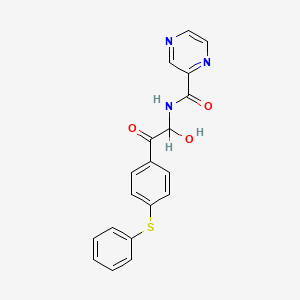
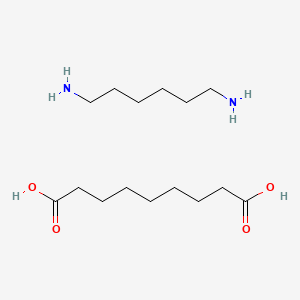
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
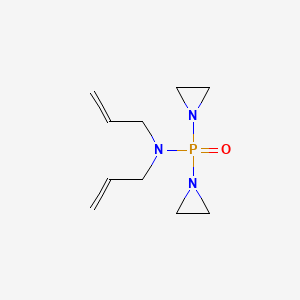
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

